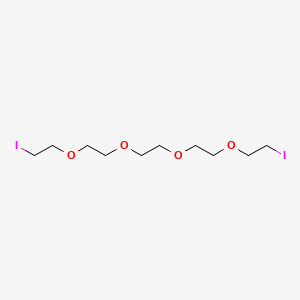

1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

76871-59-5 |

|---|---|

Molecular Formula |

C10H20I2O4 |

Molecular Weight |

458.07 g/mol |

IUPAC Name |

1,2-bis[2-(2-iodoethoxy)ethoxy]ethane |

InChI |

InChI=1S/C10H20I2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2 |

InChI Key |

NXLQQELARJONOU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCI)OCCOCCI |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,14-diiodo-3,6,9,12-tetraoxatetradecane, a key bifunctional linker molecule with significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a robust and reproducible synthetic route from tetraethylene glycol, including a step-by-step experimental protocol, reaction mechanism, purification techniques, and characterization methods. Furthermore, this guide delves into the rationale behind the procedural choices, safety considerations, and the critical role of this molecule in targeted protein degradation.

Introduction: The Strategic Importance of Bifunctional Linkers in Advanced Therapeutics

The paradigm of small molecule drug discovery is undergoing a significant evolution. Beyond classical occupancy-driven pharmacology, the field is increasingly embracing strategies that co-opt cellular machinery to achieve therapeutic effects. Targeted protein degradation, facilitated by PROTACs, exemplifies this shift.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy.[3] Its length, flexibility, and physicochemical properties profoundly influence the formation of a productive ternary complex, cellular permeability, and overall pharmacokinetic profile.[4][5] this compound, a di-iodinated derivative of tetraethylene glycol (PEG4), has emerged as a versatile and highly valuable building block for the synthesis of these linkers. The terminal iodide groups serve as reactive handles for facile nucleophilic substitution, allowing for the covalent attachment of the two binding pharmacophores. The tetraethylene glycol backbone imparts favorable solubility and conformational flexibility to the resulting PROTAC molecule.

This guide provides researchers, scientists, and drug development professionals with a detailed and practical synthesis route for this essential chemical tool.

Synthetic Route and Mechanism

The most common and efficient method for the synthesis of this compound is the iodination of the terminal hydroxyl groups of tetraethylene glycol. Several reagents can accomplish this transformation, with the combination of triphenyl phosphite and methyl iodide offering a reliable and high-yielding approach.[6]

Reaction Scheme:

Mechanism:

The reaction proceeds via the formation of a phosphonium iodide salt, which subsequently activates the hydroxyl groups of the tetraethylene glycol for nucleophilic attack by the iodide ion. The driving force for the reaction is the formation of the stable triphenyl phosphate byproduct.

Experimental Protocol

This protocol is adapted from established procedures for the iodination of polyethylene glycols and has been optimized for the synthesis of this compound.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tetraethylene glycol | 194.23 | 10.0 g | 0.0515 |

| Triphenyl phosphite | 310.28 | 35.2 g | 0.113 |

| Methyl iodide | 141.94 | 16.1 g | 0.113 |

| Dichloromethane (DCM) | - | 100 mL | - |

| Diethyl ether | - | 500 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetraethylene glycol (10.0 g, 0.0515 mol) in 100 mL of dichloromethane.

-

Reagent Addition: To the stirred solution, add triphenyl phosphite (35.2 g, 0.113 mol) followed by the slow, dropwise addition of methyl iodide (16.1 g, 0.113 mol). The addition of methyl iodide is exothermic, and the reaction mixture may gently reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (eluent: ethyl acetate/hexane 1:1). The starting material (tetraethylene glycol) is significantly more polar than the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

Purification

The primary byproducts of this reaction are triphenyl phosphate and any remaining unreacted starting materials. Purification is typically achieved by silica gel column chromatography.[7][8][9][10][11]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack a column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the column.

-

Elute the column with the mobile phase gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, it is essential to perform thorough analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of the product. The expected chemical shifts in CDCl₃ are approximately:

-

δ 3.28 (t, 4H): Triplet corresponding to the methylene protons adjacent to the iodine atoms (-CH₂-I).[12][13][14][15]

-

δ 3.75 (t, 4H): Triplet corresponding to the methylene protons adjacent to the iodinated methylene group (-O-CH₂-CH₂-I).

-

δ 3.65 (s, 8H): Singlet corresponding to the internal ethylene glycol methylene protons (-O-CH₂-CH₂-O-).

-

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of the product. The expected molecular ion peak for C₁₀H₂₀I₂O₄ would be at m/z = 457.94.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and product.[16][17][18][19]

-

Ventilation: Conduct the reaction and all handling of volatile chemicals in a well-ventilated fume hood.[20]

-

Reagent Handling:

-

Methyl Iodide: Methyl iodide is a toxic and volatile compound. It should be handled with extreme care in a fume hood.

-

Triphenyl Phosphite: Triphenyl phosphite is an irritant. Avoid contact with skin and eyes.

-

-

Product Handling: this compound is an organo-iodine compound and should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable method for producing a critical building block for advanced drug discovery. By understanding the underlying chemistry and adhering to the detailed protocol and safety precautions, researchers can confidently synthesize this versatile bifunctional linker for their PROTAC and bioconjugation applications. The ability to rationally design and construct these complex therapeutic modalities is underpinned by the availability of high-quality, well-characterized chemical tools, and this guide serves to empower scientists in this endeavor.

Visualizations

Synthesis Workflow

Caption: A simplified representation of the reaction mechanism for the iodination of tetraethylene glycol.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. PROTAC Linkers: The Role of Diethylene Glycol Ditosylate in Targeted Protein Degradation. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Donovan, K. A., et al. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Central Science, 6(8), 1341-1353. [Link]

-

Chemistry Steps. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

MDPI. Synthesis of Mono- and Dithiols of Tetraethylene Glycol and Poly(ethylene glycol)s via Enzyme Catalysis. Molecules, 24(5), 886. [Link]

-

bioRxiv. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. [Link]

-

MolecularCloud. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. [Link]

-

MolecularCloud. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. [Link]

-

YouTube. column chromatography & purification of organic compounds. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

JenKem Technology USA. Targeted Protein Degrader Linkers. [Link]

-

Lietuvos mokslų akademijos Leidybos skyrius. Iodination of poly(ethylene glycol) by a mixture of triphenyl phosphite and iodomethane. [Link]

-

Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Chemistry Online @ UTSC. Column Chromatography Theory. [Link]

-

ResearchGate. Synthesis and Biological Activity of the Derivatives of 2,4,6,8,10,12-Hexaazatetracyclo[5.5.0.03,11.05,9]dodecane. [Link]

-

Sorbead India. Foundation of Separation and Preparation Chromatography. [Link]

-

MDPI. A Concise Synthesis of a BODIPY-Labeled Tetrasaccharide Related to the Antitumor PI-88. Molecules, 26(10), 2909. [Link]

-

ResearchGate. Synthesis of tetraiodotin (IV) and its triphenylphosphine complex followed by structural investigation by NMR, FTIR and UV-Vis. [Link]

-

The Lancet. Management of acute organophosphorus pesticide poisoning. The Lancet, 364(9436), 799-807. [Link]

-

Restek. Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

-

Medscape. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care. [Link]

-

Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. [Link]

-

The Sydney Children's Hospitals Network. Organophosphate/Carbamate Exposure - Management. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]

- 4. nbinno.com [nbinno.com]

- 5. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. orgsyn.org [orgsyn.org]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. column-chromatography.com [column-chromatography.com]

- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 13. kgroup.du.edu [kgroup.du.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Management of acute organophosphorus pesticide poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care [emedicine.medscape.com]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 20. agilent.com [agilent.com]

Introduction: The Versatile Scaffolding of 2-Amino-5-chlorobenzophenone

An In-depth Technical Guide to 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5): A Keystone Intermediate in Pharmaceutical Synthesis

A Note on the Originally Requested Topic: Initial searches for the chemical corresponding to CAS number 76871-59-5 did not yield any publicly available information. This suggests the number may be erroneous or pertain to a proprietary substance. To fulfill the user's request for a comprehensive technical guide, this document will focus on a well-documented and pharmaceutically relevant compound, 2-Amino-5-chlorobenzophenone (CAS No. 719-59-5) , which was identified during the initial investigation. This compound serves as a critical starting material in the synthesis of numerous therapeutic agents.

2-Amino-5-chlorobenzophenone is a key organic intermediate, recognized for its foundational role in the synthesis of a variety of heterocyclic compounds, which are pivotal in medicinal chemistry.[1][2] Its molecular architecture, featuring amino and keto groups, provides a versatile platform for constructing more complex molecules, particularly in the development of anti-inflammatory, antibacterial, and anticancer drugs.[2] This guide offers a detailed exploration of its chemical properties, synthesis, applications in drug development, and safe handling protocols, tailored for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-chlorobenzophenone is essential for its effective use in synthesis and formulation.

| Property | Value |

| CAS Number | 719-59-5 |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol [3] |

| Appearance | Information not available |

| Melting Point | Information not available |

| Boiling Point | Information not available |

| Solubility | Information not available |

| Purity | ≥99%[1], ≥99.5%[2] |

Synonyms: 5-Chloro-2-aminobenzophenone, (2-Amino-5-chlorophenyl)phenylmethanone, 2-Benzoyl-4-chloroaniline.[4][5]

Synthesis and Manufacturing

The synthesis of 2-Amino-5-chlorobenzophenone is a multi-step process that requires careful control of reaction conditions. One common laboratory-scale synthesis route involves the following key transformations:

-

Ring Chlorination of Anthranilic Acid: The process begins with the chlorination of anthranilic acid using sulfuryl chloride to produce 5-chloroanthranilic acid.[6]

-

Formation of Acid Chloride: The resulting 5-chloroanthranilic acid is then treated with thionyl chloride to convert the carboxylic acid group into an acid chloride.[6]

-

Amidation: The acid chloride is subsequently reacted with ammonia to form 2-amino-5-chlorobenzamide.[6]

-

Dehydration: In the final step, the amide is dehydrated using a potent dehydrating agent like phosphorus pentoxide (P₂O₅) to yield 2-amino-5-chlorobenzonitrile.[6]

Further reaction steps would be required to arrive at the final benzophenone structure.

Applications in Drug Development

The primary significance of 2-Amino-5-chlorobenzophenone lies in its role as a precursor for a wide range of pharmacologically active molecules.

Synthesis of Benzodiazepines and Other CNS-Active Agents

2-Amino-5-chlorobenzophenone is a well-established starting material for the synthesis of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, and muscle relaxant properties.[1] It is also utilized in the synthesis of other central nervous system (CNS) active compounds, such as peptidoaminobenzophenones.[1]

Development of Anti-inflammatory and Antimicrobial Agents

The compound serves as a scaffold for creating novel anti-inflammatory and antimicrobial agents.[1][2] Its derivatives have been investigated for their potential to inhibit inflammatory pathways and combat various microbial pathogens.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, 2-amino-5-chlorobenzophenone and its derivatives find applications in the synthesis of agrochemicals, including pesticides and herbicides.[2] They are also used in the manufacturing of dyes, pigments, and functional materials where they can enhance thermal and chemical stability.[2]

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-5-chlorobenzophenone Schiff Bases

This protocol outlines a general method for the synthesis of Schiff bases from 2-Amino-5-chlorobenzophenone, a common step in the elaboration of this intermediate.

-

Combine 2-amino-5-chlorobenzophenone (1 mmol), the desired aldehyde (1 mmol), a catalytic amount of acetic acid (2 drops), and ethanol (5 ml) in a reaction vessel.[1]

-

Subject the reaction mixture to microwave irradiation at 100 W, maintaining a temperature of 100°C for 1 minute.[1]

-

Monitor the reaction progress using thin-layer chromatography.[1]

-

Upon completion, allow the reaction mixture to cool to room temperature until a precipitate forms.[1]

-

Isolate the product by filtration and purify as necessary.

Safety and Handling

Proper handling of 2-Amino-5-chlorobenzophenone is crucial to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including gloves, eye shields, and a dust mask (type N95 or equivalent).[2]

-

Hazard Statements: The compound is associated with the hazard statement H410 (Very toxic to aquatic life with long-lasting effects).[2]

-

Precautionary Statements: Adhere to the following precautionary measures:

-

Storage: Store at room temperature away from light.[2] The shelf life is typically around 2 years under these conditions.[2]

Analytical Methods

The purity and identity of 2-Amino-5-chlorobenzophenone are typically confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the molecule.[2]

Logical Workflow for Synthesis and Application

Caption: Synthetic route and primary applications of 2-Amino-5-chlorobenzophenone.

Conclusion

2-Amino-5-chlorobenzophenone stands out as a cornerstone intermediate in the synthesis of a diverse array of biologically active compounds. Its utility in the development of pharmaceuticals, particularly CNS agents, underscores its importance to the drug development industry. A comprehensive understanding of its chemical properties, synthetic pathways, and handling requirements is paramount for its effective and safe utilization in research and manufacturing.

References

-

(2-Amino-5-chlorophenyl)phenylmethanone. (n.d.). In CAS Common Chemistry. Retrieved February 17, 2026, from [Link].

-

Watson International Ltd. (n.d.). 2-Amino-5-chlorobenzophenone CAS 719-59-5. Retrieved February 17, 2026, from [Link].

Sources

- 1. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 2. watson-int.com [watson-int.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 2-Amino-5-chlorobenzophenone | CAS 719-59-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1,14-Diiodo-3,6,9,12-tetraoxatetradecane: A Versatile Homobifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane, a key homobifunctional crosslinking reagent. We delve into its core physicochemical properties, reactivity, and critical applications in the fields of bioconjugation, materials science, and advanced drug development. This document serves as an essential resource for scientists seeking to leverage this versatile polyethylene glycol (PEG) linker for creating well-defined molecular architectures, from modifying biologics to constructing sophisticated drug delivery systems. Detailed experimental insights and safety protocols are provided to ensure both efficacy and safety in its application.

Introduction: The Strategic Role of PEG Linkers in Modern Chemistry

In the landscape of drug discovery and materials science, the ability to covalently connect two or more molecular entities is fundamental. This is often accomplished using chemical linkers, which act as bridges to form stable conjugates. Polyethylene glycol (PEG) linkers have emerged as a gold standard due to their unique properties: hydrophilicity, biocompatibility, and lack of immunogenicity. These characteristics are invaluable for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.

This compound is a discrete PEG (dPEG®) linker characterized by a tetraethylene glycol backbone capped with reactive iodo groups at both ends. Unlike traditional polydisperse PEG polymers, this compound has a defined structure and molecular weight, ensuring batch-to-batch consistency and leading to conjugates with uniform properties—a critical requirement for therapeutic applications and reproducible research. The terminal iodide functionalities serve as excellent leaving groups, making this molecule a highly efficient reagent for forming stable linkages through nucleophilic substitution reactions.

Physicochemical Properties and Structural Data

The precise molecular architecture of this compound dictates its utility and reactivity. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀I₂O₄ | [1] |

| Molecular Weight | 458.07 g/mol | [1] |

| Exact Mass | 457.94510 Da | [1] |

| CAS Number | 76871-59-5 | [2] |

| IUPAC Name | This compound | [2] |

| Alternative IUPAC Name | 1,2-bis[2-(2-iodoethoxy)ethoxy]ethane | [1] |

| Canonical SMILES | ICCOCCOCCOCCOCCI | [2] |

| InChI Key | NXLQQELARJONOU-UHFFFAOYSA-N | [2] |

| LogP | 2.23 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Core Reactivity and Mechanistic Insights

The primary value of this compound lies in its identity as a homobifunctional alkylating agent . The terminal primary iodides are highly susceptible to displacement by a wide range of nucleophiles.

Mechanism of Action: Nucleophilic Substitution (Sₙ2)

The carbon-iodine bond is polarized, rendering the terminal carbon atoms electrophilic. Nucleophiles (Nu:⁻), such as amines, thiols, or carboxylates, readily attack this carbon center, displacing the iodide ion in a classic Sₙ2 reaction. Iodide is an excellent leaving group, which drives the reaction forward, often under mild conditions.

This symmetric reactivity allows the molecule to act as a crosslinker, connecting two identical or different nucleophile-containing molecules.

Caption: General Sₙ2 reaction scheme for this compound.

The choice of solvent and base is critical for successful conjugation. Aprotic polar solvents like DMF or DMSO are commonly used to dissolve the reactants, while a non-nucleophilic base (e.g., diisopropylethylamine, DIEA) is often added to neutralize any acid formed during the reaction, especially when reacting with primary or secondary amines.

Key Applications in Scientific Research and Drug Development

The defined length and reactive ends of this linker make it a valuable tool in several advanced applications.

Bioconjugation and Crosslinking

This molecule is frequently used to crosslink peptides, proteins, or other biomolecules. For instance, it can be used to link two cysteine residues (via their thiol groups) or two lysine residues (via their primary amine groups) within a protein or between two different proteins. This is crucial for studying protein-protein interactions, stabilizing protein structures, or creating antibody-drug conjugates (ADCs).

Building Block for Complex Molecules

It serves as a flexible, hydrophilic spacer in the synthesis of more complex molecules. In drug development, this spacer can be incorporated between a targeting ligand and a therapeutic payload. This is a common strategy in the design of:

-

PROTACs (Proteolysis-targeting chimeras): Where the linker connects a target-binding ligand to an E3 ligase-binding ligand.

-

ADCs (Antibody-Drug Conjugates): Where the linker connects a monoclonal antibody to a potent cytotoxic drug.

The tetraethylene glycol unit enhances the solubility and reduces the aggregation of the final conjugate, which are often major challenges in drug development[3].

Surface Modification of Nanoparticles and Materials

The linker can be used to functionalize the surfaces of nanoparticles, quantum dots, or other materials. One end attaches to the surface, leaving the other iodide available for conjugation with a targeting molecule, drug, or imaging agent. This process, often part of a PEGylation strategy, improves the colloidal stability of nanoparticles in biological fluids and can reduce non-specific protein adsorption, leading to longer circulation times in vivo[3].

Experimental Protocol: Synthesis of a Diamine-PEG4 Derivative

This protocol details a representative procedure for reacting this compound with a generic primary amine (R-NH₂). This self-validating workflow includes steps for reaction monitoring and purification.

Objective: To synthesize R-NH-(CH₂CH₂O)₄-NH-R by displacing both iodo groups with an amine nucleophile.

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (2.2 eq)

-

N,N-Diisopropylethylamine (DIEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate, Hexanes, Methanol, Dichloromethane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add the primary amine (2.2 eq) to the solution, followed by the dropwise addition of DIEA (3.0 eq). The slight excess of the amine ensures complete reaction, while DIEA acts as a non-nucleophilic base to scavenge the HI produced.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate.

-

Monitoring (Trustworthiness Check): Periodically monitor the reaction's progress using TLC. A suitable mobile phase (e.g., 10% Methanol in Dichloromethane) should show the consumption of the starting di-iodo compound and the appearance of a new, more polar product spot. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the formation of the desired product mass.

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to isolate the desired diamine-PEG4 derivative.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for a typical nucleophilic substitution reaction.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting.

| Hazard Type | Description and Precautionary Statements | GHS Pictogram |

| Acute Toxicity | Harmful if swallowed (H302). Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2] | GHS07 (Harmful/Irritant) |

| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. IF ON SKIN: Wash with plenty of soap and water.[2][4] | GHS07 (Harmful/Irritant) |

| Eye Irritation | Causes serious eye irritation (H319). Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[2][4] | GHS07 (Harmful/Irritant) |

| Respiratory Irritation | May cause respiratory irritation (H335). Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] | GHS07 (Harmful/Irritant) |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Incompatible with strong oxidizing agents and strong bases.[4] | N/A |

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[4][5]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical synthesis and bioconjugation. Its well-defined structure, hydrophilic tetraethylene glycol spacer, and dual reactive iodo-termini provide researchers with a powerful tool for constructing complex molecular architectures with precision. The insights and protocols detailed in this guide underscore its significance and provide a framework for its effective and safe implementation in pioneering research and the development of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Mechanism of Nucleophilic Substitution on Diiodo PEG Linkers

Executive Summary

Polyethylene glycol (PEG) linkers are the industry standard for bioconjugation, enhancing the pharmacokinetics and solubility of antibody-drug conjugates (ADCs) and PROTACs.[1][2] While N-hydroxysuccinimide (NHS) esters and maleimides are common, Diiodo-PEG (

This guide details the mechanistic principles of nucleophilic substitution on diiodo-PEGs, providing a robust protocol for their conversion and critical insights into their stability profile.

The Chemistry of the Leaving Group: Why Iodide?

In the design of PEG reagents, the choice of leaving group (LG) dictates the reaction kinetics. While Tosylates (

Bond Energy and Polarizability

The Carbon-Iodine (

The Finkelstein Advantage

Diiodo-PEGs are frequently generated in situ or in a dedicated step from Ditosyl-PEGs via the Finkelstein reaction .

| Leaving Group | Relative Reactivity ( | Stability | |

| Iodide ( | -10 | 100 (Reference) | Low (Light Sensitive) |

| Tosylate ( | -2.8 | ~1-5 | High |

| Mesylate ( | -1.9 | ~1 | High |

| Chloride ( | -7 | ~0.01 | Very High |

Mechanistic Dynamics ( )

The substitution on a Diiodo-PEG linker follows a concerted

Reaction Pathway

The nucleophile (

Figure 1: The concerted

Solvent Effects

The choice of solvent is critical. To maximize the nucleophilicity of the attacking species (e.g.,

-

Protic solvents (Water, MeOH): Solvate the anion (

) via hydrogen bonding, forming a "cage" that reduces reactivity. -

Aprotic solvents: Solvate the cation (

,

Experimental Protocol: Synthesis of Diazido-PEG

A common application of Diiodo-PEG is the synthesis of Diazido-PEG (

Materials

-

Substrate: Diiodo-PEG-2000 (

) -

Reagent: Sodium Azide (

) - Caution: Acutely Toxic -

Solvent: Anhydrous DMF (Dimethylformamide)

-

Workup: Dichloromethane (DCM), Brine, Diethyl Ether (

)

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq (e.g., 1 g) of Diiodo-PEG in anhydrous DMF (5 mL) in a round-bottom flask.

-

Activation: Add 3.0 eq of

. (Excess is required to drive the reaction to completion). -

Reaction: Stir at 40°C for 12–16 hours under Nitrogen atmosphere.

-

Note: Do not exceed 60°C. Higher temperatures risk elimination (

) to form vinyl ethers (

-

-

Quench & Extraction:

-

Dilute reaction with 20 mL water.

-

Extract 3x with DCM. The PEG-Azide will partition into the organic phase.

-

Wash organic phase with Brine to remove residual DMF.

-

-

Drying: Dry over

, filter, and concentrate via rotary evaporation. -

Precipitation (Critical): Drop the concentrated DCM solution slowly into cold Diethyl Ether. The PEG will precipitate as a white powder, while residual iodine species remain in solution.

-

Filtration: Collect the solid and dry under high vacuum.

Figure 2: Operational workflow for the conversion of Diiodo-PEG to Diazido-PEG.

Stability & Troubleshooting (The "Experience" Pillar)

Working with Diiodo-PEG requires handling precautions that differ from standard Tosyl-PEGs.

Light Sensitivity

Alkyl iodides are photosensitive. Exposure to light causes homolytic cleavage of the C-I bond, generating iodine radicals (

-

Mitigation: Always wrap reaction flasks in aluminum foil. Store Diiodo-PEG at -20°C in amber vials.

Elimination (E2) Competition

The most common failure mode is Elimination . If a strong base (e.g., NaH, KOtBu) is used, or if the temperature is too high, the iodide acts as a leaving group for an elimination reaction rather than substitution.

-

Result: Formation of Vinyl Ether (

). -

Prevention: Use weak bases or non-basic nucleophiles (

, Potassium Phthalimide). Avoid temperatures >60°C.

Analytical Validation

How do you prove the substitution was successful?

-NMR Spectroscopy

NMR is the gold standard.[3] The shift of the methylene protons alpha to the functional group provides definitive proof.

| Proton Environment | Chemical Shift ( | Multiplicity |

| Bulk PEG ( | ~3.60 | Singlet (Broad) |

| Mesylate Precursor ( | ~4.30 | Triplet |

| Iodide Starting Material ( | ~3.25 | Triplet |

| Azide Product ( | ~3.40 | Triplet |

Interpretation: A successful reaction is indicated by the disappearance of the triplet at 3.25 ppm and the appearance of a new triplet at 3.40 ppm .

Silver Nitrate Test (Qualitative)

Dissolve a small amount of product in ethanol and add aqueous

-

Positive for unreacted Iodide: Immediate yellow precipitate (

). -

Negative (Clean Product): No precipitate (Azides do not precipitate silver).

References

- March's Advanced Organic Chemistry. Nucleophilic Substitution at Aliphatic Carbon. Wiley-Interscience. (Standard mechanistic reference for kinetics and leaving group ability).

- Bioconjugate Techniques (3rd Edition). Greg T. Hermanson. Academic Press.

-

Synthesis and facile end-group quantification of functionalized PEG azides . Journal of Polymer Science Part A. Available at: [Link] (Detailed NMR characterization of PEG-Azide vs PEG-Mesylate).

-

Nucleophilic Substitution (SN1, SN2) . Organic Chemistry Portal. Available at: [Link] (General mechanistic overview).

-

Iodine-PEG as a unique combination for the metal-free synthesis . RSC Advances. Available at: [Link] (Demonstrates the reactivity profile of Iodine-PEG complexes).

Sources

Methodological & Application

Reaction of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane with amine nucleophiles

Application Note: High-Fidelity N-Alkylation & Macrocyclization using 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Executive Summary

This technical guide details the optimization of nucleophilic substitution reactions involving This compound (CAS: 76871-59-5).[1][2] As a homobifunctional PEG-based electrophile, this molecule serves as a critical building block for two distinct classes of compounds: N-substituted monoaza-15-crown-5 macrocycles (via double alkylation of primary amines) and linear heterobifunctional PROTAC linkers (via controlled stoichiometry).[1]

Unlike its dichloro- or ditosyl- analogs, the diiodo- variant offers superior leaving group lability (

Chemical Mechanism & Reactivity Profile

The core transformation is a bimolecular nucleophilic substitution (

The "Iodide Advantage"

While tosylates are common, the alkyl iodide moiety provides a specific advantage in sensitive total synthesis:

-

Kinetic Superiority: The C-I bond is weaker (~57 kcal/mol) than C-Br (~68 kcal/mol), lowering the activation energy.[1][2]

-

Finkelstein Logic: In many protocols, chlorides are converted to iodides in situ (Finkelstein reaction) to boost reactivity.[1][2] Using the isolated diiodide eliminates this step, removing the need for catalytic KI and simplifying purification.

Pathway Divergence

The reaction outcome is dictated strictly by concentration and stoichiometry :

-

Pathway A (Macrocyclization): Under High Dilution Conditions , a primary amine (

) reacts with both ends of the chain to close a 15-membered ring (Monoaza-15-crown-5).[1][2] -

Pathway B (Linear Functionalization): Under High Concentration or excess amine, the amine attacks only one end (or two separate amines attack both ends), resulting in linear chains.[1][2]

Figure 1: Divergent reaction pathways based on concentration and stoichiometry.[1][2] High dilution favors the intramolecular formation of the aza-crown.

Protocol A: Synthesis of N-Substituted Monoaza-15-Crown-5

Application: Supramolecular chemistry, phase transfer catalysis, ion-selective sensors.[1] Target: Formation of a 15-membered ring containing 4 oxygens and 1 nitrogen.[1]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Concentration | < 0.02 M | Critical. High dilution favors intramolecular ring closure over intermolecular polymerization.[1] |

| Solvent | Acetonitrile (MeCN) | Polar aprotic; supports |

| Base | The | |

| Temperature | Reflux (80-82°C) | Provides energy to overcome the entropic penalty of cyclization.[1] |

Step-by-Step Procedure

-

Preparation of Reagents:

-

Solution A: Dissolve this compound (1.0 eq, e.g., 458 mg, 1 mmol) in 50 mL dry Acetonitrile.

-

Solution B: Dissolve the Primary Amine (1.0 eq, e.g., Benzylamine) in 50 mL dry Acetonitrile.

-

Base Suspension: Suspend anhydrous

(5.0 eq) in 100 mL dry Acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

-

The "Simultaneous Drop" (Pseudo-High Dilution):

-

Heat the Base Suspension to reflux.[1]

-

Using two separate syringe pumps or addition funnels, add Solution A and Solution B simultaneously and very slowly to the refluxing base suspension.[1]

-

Rate: Addition should take 4–8 hours.

-

Note: This keeps the instantaneous concentration of free reactants extremely low, statistically favoring the reaction of the amine with the other end of the same chain.

-

-

Reaction & Workup:

-

Purification:

Protocol B: Linear Linker Synthesis (PROTACs)

Application: Synthesis of heterobifunctional linkers (e.g., Alkyl-Halide + Amine) or homobifunctional diamines.[1][2]

Critical Process Parameters (CPPs)

| Parameter | Recommendation | Rationale |

| Stoichiometry | Amine Excess (5-10 eq) | Essential to prevent the "dumbbell" effect (two linkers on one amine) or polymerization.[1] |

| Temperature | 40-60°C | Milder heat is sufficient for linear substitution; reduces risk of elimination.[1] |

Step-by-Step Procedure

-

Setup:

-

Addition:

-

Workup:

-

Monitor by TLC/LC-MS.[1][3][4] The di-iodide spot should disappear.[1]

-

Scavenging: If excess volatile amine was used, remove by rotary evaporation.[1][2] If non-volatile, use a cation-exchange cartridge (SCX-2) to capture the amine products, wash away non-basic impurities, and elute the product with ammonia/methanol.[2]

-

Analytical Validation (QC)

| Method | Expected Observation |

| TLC | |

| 1H NMR | Reactant: Triplet at |

| Mass Spec | Look for |

Troubleshooting & Safety

-

Issue: "The Black Tar"

-

Issue: Low Yield of Macrocycle

-

Safety:

Workflow Diagram

Figure 2: Workflow for the high-dilution synthesis of macrocycles.

References

-

PubChem. (2025).[1] this compound | C10H20I2O4.[1][2] National Library of Medicine.[1] [Link][2]

-

Gokel, G. W., et al. (1982).[1][2] Synthesis of Aza-Crown Ethers. In Macrocyclic Polyether Syntheses. Springer.[1] (Foundational methodology for aza-crown synthesis via di-halides).

-

Bakó, P., et al. (2023).[1][2] d-Idose-Based Monoaza-15-Crown-5 Lariat Ethers: Synthesis and Application. Symmetry, 15(9), 1714.[1][2] [Link][2]

Sources

Application of 1,14-Diiodo-3,6,9,12-tetraoxatetradecane in hydrogel formation

Technical Application Note: Precision Crosslinking with 1,14-Diiodo-3,6,9,12-tetraoxatetradecane

Executive Summary

This compound (CAS 76871-59-5), often referred to as PEG5-Diiodide , is a high-precision bifunctional crosslinker. Unlike polydisperse PEG reagents, this molecule offers a discrete molecular weight (458.07 g/mol ) and a defined chain length (~1.8 nm extended), enabling the synthesis of hydrogels with highly regular mesh sizes.

Its primary application lies in the low-temperature crosslinking of nucleophilic polymers (polyamines, polyvinylpyridines, and thiols). The terminal iodine atoms serve as superior leaving groups compared to their chloro- or bromo- analogs (e.g., 1,14-dichloro-3,6,9,12-tetraoxatetradecane), facilitating rapid nucleophilic substitution (

Mechanism of Action: The Menschutkin Crosslink

The utility of this compound rests on the Menschutkin reaction —the quaternization of tertiary amines (or pyridines) by an alkyl halide.

-

Reactivity: The C-I bond is weaker and more polarizable than C-Cl or C-Br, lowering the activation energy for substitution.

-

Hydrophilicity: The internal tetraethylene glycol (PEG4-like) ether backbone confers water solubility and flexibility to the crosslink, preventing the brittleness often associated with short alkyl crosslinkers (e.g., 1,6-diiodohexane).

-

Network Formation: Reaction with a polymer containing pendant nucleophiles (e.g., Poly(4-vinylpyridine)) creates a permanent, charged quaternary ammonium crosslink.

Figure 1: Reaction Pathway

Caption: Mechanism of crosslinking Poly(4-vinylpyridine) with PEG5-Diiodide via nucleophilic substitution.

Application 1: Conductive Gel Polymer Electrolytes (GPE)

This protocol describes the fabrication of a semi-interpenetrating network (semi-IPN) or chemically crosslinked gel used in solid-state batteries. The PEG spacer facilitates lithium ion transport, while the pyridinium crosslinks provide mechanical stability.

Materials Required

| Component | Specification | Role |

| Polymer | Poly(4-vinylpyridine) (P4VP), Mw ~60k | Backbone |

| Crosslinker | This compound | Crosslinking Agent |

| Solvent | Nitromethane or DMF (Anhydrous) | Reaction Medium |

| Plasticizer | Propylene Carbonate (PC) | Ion mobility enhancer |

| Salt (Optional) | Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) | Charge carrier |

Experimental Protocol

Step 1: Polymer Dissolution

-

Dissolve 1.0 g of P4VP in 10 mL of anhydrous nitromethane/DMF (1:1 v/v) in a glass vial.

-

Stir magnetically at room temperature for 2 hours until a homogeneous, clear solution is obtained.

Step 2: Crosslinker Integration

-

Calculate the molar ratio of pyridine units to crosslinker. A 10:1 molar ratio (Pyridine:Diiodide) is standard for a flexible gel.

-

Calculation: P4VP monomer unit Mw = 105.14 g/mol . 1.0 g P4VP ≈ 9.5 mmol pyridine units.

-

Target 10% crosslinking: Need 0.95 mmol of diiodide.

-

Mw of Diiodide = 458.07 g/mol .[1] Mass required = 0.95 mmol * 458.07 mg/mmol ≈ 435 mg .

-

-

Add 435 mg of this compound to the solution.

-

Critical Step: Vortex immediately for 30 seconds. The solution will remain clear.

Step 3: Casting and Gelation (Sol-Gel Transition)

-

Pour the mixture into a Teflon mold or onto a glass substrate (for thin films).

-

Cover with aluminum foil to prevent rapid solvent evaporation and protect from light (iodides are light-sensitive).

-

Incubate in an oven at 60°C for 12–24 hours .

-

Note: Unlike chloride crosslinkers which require >80°C, the iodide reacts efficiently at 60°C.

-

-

Validation: Perform an inversion test. The vial/mold should be inverted; if the mass does not flow, gelation is complete.

Step 4: Purification & Swelling

-

Immerse the gel in excess acetonitrile or ethanol for 24 hours to remove unreacted crosslinker.

-

Dry under vacuum at 40°C.[2]

Application 2: Supramolecular "Slide-Ring" Hydrogel Precursors

The diiodide is used to synthesize polyrotaxane crosslinkers . By reacting the diiodide with terminal amines of an axle molecule (after threading cyclodextrins), bulky stoppers are attached, locking the mechanical bond.

Protocol Overview

-

Threading: Mix

-cyclodextrin (saturated aqueous solution) with a diamine-PEG-diamine axle. Sonicate to form the pseudorotaxane (white precipitate). -

Stoppering: React the pseudorotaxane with a bulky electrophile. Alternatively, use this compound to link two pseudorotaxanes together or to attach the pseudorotaxane to a secondary polymer backbone via amine alkylation.

-

Reaction Conditions: The reaction must be performed in a solvent that does not unthread the cyclodextrins (typically water/DMF mixtures) at mild temperatures (40°C), which is only possible due to the high reactivity of the iodide leaving group.

Comparative Analysis: Why Choose the Diiodide?

The choice of leaving group significantly impacts the hydrogel synthesis workflow.

| Feature | 1,14-Diiodo- (This Product) | 1,14-Dichloro- Analog | Glutaraldehyde |

| Reactivity | High ( | Low (Requires >80°C or Catalyst) | High (Schiff Base) |

| Stability | Light Sensitive (Store Dark) | Stable | Oxidation prone |

| Bond Type | Quaternary Ammonium (Permanent, Charged) | Quaternary Ammonium | Imine (Reversible/Hydrolyzable) |

| Biocompatibility | Good (Iodide is generally non-toxic) | Good | Poor (Toxic residues) |

| Mesh Control | Exact (Discrete PEG5 length) | Exact | Variable (Oligomerizes) |

Troubleshooting & Optimization

Figure 2: Experimental Workflow & Troubleshooting

Caption: Decision tree for optimizing the gelation process.

-

Issue: Gel turns yellow/brown.

-

Cause: Oxidation of iodide (

) to iodine ( -

Fix: Add a trace amount of sodium thiosulfate or perform the reaction under nitrogen/argon atmosphere. Ensure the reaction vessel is wrapped in foil.

-

-

Issue: No gelation.

-

Cause: Concentration below Critical Gelation Concentration (CGC).

-

Fix: Increase polymer concentration to >10 wt%. Ensure the solvent is anhydrous (water can solvate ions and reduce nucleophilicity in some organic reactions, though less critical for Menschutkin).

-

References

-

Gokel, G. W., et al. (1981). "Membrane transport systems. I. Synthesis and characterization of carriers for a proton driven alkali metal cation pump." Canadian Journal of Chemistry, 59(12), 1724–1733. Link

-

BenchChem. (2025).[3] "1,14-Dichloro-3,6,9,12-tetraoxatetradecane and Shorter Dichloro-PEG Chains in Bioconjugation and Drug Delivery." BenchChem Technical Guides. Link

-

Haddleton, D. M., et al. (2018). "PEG–poly(vinyl pyridine)-based triblock copolymers prepared by RAFT polymerization as novel gel polymer electrolytes."[4] Polymer Chemistry, 9, 5190-5199. Link

-

Smith, D. K., et al. (2012). "Supramolecular Hydrogels for Reagent and Catalyst Delivery." White Rose eTheses Online. Link

Sources

- 1. This compound | C10H20I2O4 | CID 13185382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of Redox-Responsive Hydrogels Based on 2,2,6,6-Tetramethyl-1-Piperidinyloxy Methacrylate and Oligo(Ethyleneglycol) Methacrylate in Controlled Release and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Poly(ethylene glycol) (PEG)-crosslinked poly(vinyl pyridine)–PEG–poly(vinyl pyridine)-based triblock copolymers prepared by RAFT polymerization as novel gel polymer electrolytes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic PEGylation: Site-Specific Disulfide Bridging via Diiodo Linkers

Application Note: AN-PEG-042

Executive Summary & Strategic Rationale

In the landscape of therapeutic protein modification, traditional amine-based PEGylation (random lysine conjugation) often results in heterogeneous mixtures and loss of biological activity due to steric hindrance at the active site. While cysteine-selective PEGylation using maleimides offers site-specificity, it suffers from two critical flaws:

-

Structural Instability: Reducing a native disulfide bond to generate free thiols can destabilize the protein’s tertiary structure.

-

Retro-Michael Addition: Maleimide-thiol adducts are susceptible to exchange reactions in plasma (retro-Michael pathway), leading to premature drug release and off-target toxicity.

The Solution: Disulfide Bridging with Diiodo Linkers.

This protocol details the use of 1,3-bis(iodo) alkylating reagents (Diiodo Linkers) to re-bridge reduced disulfide bonds. Unlike maleimides, diiodo linkers undergo a double nucleophilic substitution (

Mechanism of Action

The chemistry relies on the superior leaving group ability of iodine in a bis-alkylation sequence.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway for disulfide bridging. The reduced cysteines sequentially displace iodine atoms, reforming a rigid bridge.

Materials & Reagents

Critical Quality Attribute (CQA): Reagent purity is paramount. Free iodine or hydrolyzed linkers will lower yield.

| Component | Specification | Purpose |

| Target Protein | >95% Purity, accessible disulfide | Substrate. |

| Diiodo-PEG Reagent | linear or branched (e.g., 10-40 kDa) | The bridging linker. |

| Reductant | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Selective reduction of disulfides. Preferred over DTT as it is non-thiol (avoids competition). |

| Conjugation Buffer | 50 mM Sodium Phosphate, pH 7.8 - 8.0 | Slightly basic pH is critical to deprotonate cysteines ( |

| EDTA | 5 - 10 mM | Chelates divalent cations that catalyze disulfide re-oxidation. |

| Organic Solvent | DMSO or DMF (Anhydrous) | Solubilizes the hydrophobic diiodo core of the PEG reagent. |

Step-by-Step Protocol

Phase 1: Protein Preparation & Reduction

Objective: Liberate thiols without denaturing the protein.

-

Buffer Exchange: Ensure protein is in Conjugation Buffer (pH 7.8) containing 10 mM EDTA. Remove any amine-containing buffers (Tris) if they might interfere, though thiols are the primary target here.

-

Note: Concentration should be 1–5 mg/mL.

-

-

Reduction: Add TCEP at a molar ratio of 1.5 to 2.0 equivalents per disulfide bond.

-

Why TCEP? Unlike DTT, TCEP is stable at pH 8.0 and does not contain thiols, so it does not need to be removed before adding the diiodo linker (unless the linker is extremely sensitive).

-

-

Incubation: Incubate at 4°C for 60 minutes or Room Temp (RT) for 30 minutes.

-

Validation: Verify reduction using Ellman’s Reagent (DTNB) if establishing a new protocol. You should see an increase in absorbance at 412 nm.

-

Phase 2: Conjugation (Bis-Alkylation)

Objective: "Staple" the disulfide before it re-oxidizes naturally.

-

Reagent Preparation: Dissolve the Diiodo-PEG reagent in anhydrous DMSO/DMF to create a 10 mM stock.

-

Caution: Diiodo compounds are light-sensitive. Work in low light or use amber tubes.

-

-

Addition: Slowly add the Diiodo-PEG to the reduced protein solution.

-

Ratio: Use 0.9 to 1.1 molar equivalents of PEG per disulfide.

-

Expert Insight: Unlike maleimides (where excess is common), stoichiometry is vital here. Excess diiodo reagent can lead to "mono-alkylation" of two different cysteines without bridging, or crosslinking two different protein molecules (dimerization). Aim for 1:1 stoichiometry.

-

-

Reaction: Incubate at 4°C for 4–12 hours or RT for 2–4 hours. Gentle rotation.

-

pH Check: Ensure pH stays > 7.[1]5. If pH drops, the reaction rate slows drastically.

-

-

Quenching: Add excess Cysteine or Mercaptoethanol (10 mM) to quench unreacted iodine sites.

Phase 3: Purification & Characterization

Objective: Remove non-bridged species and free PEG.

-

IEX/SEC: Use Cation Exchange (CEX) or Size Exclusion Chromatography (SEC).

-

Expectation: The PEGylated protein will elute significantly earlier in SEC due to the large hydrodynamic radius of PEG.

-

-

Analysis: Run SDS-PAGE (Non-reducing).

-

Success Criteria: A distinct band shift corresponding to Protein + PEG MW.

-

Failure Mode: If you see a "ladder" (dimers/trimers), the protein concentration was too high, or reagent ratio was too high.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for diiodo-based disulfide bridging.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation | Hydrophobic diiodo core or high protein conc. | Add 10-20% glycerol or reduce protein concentration to <1 mg/mL. |

| Low Yield (<20%) | pH too low (Thiols protonated). | Adjust buffer to pH 8.0. Reaction is pH-dependent ( |

| Dimerization (Protein-Protein) | Protein concentration too high. | Dilute protein.[1][2] High conc favors intermolecular crosslinking over intramolecular bridging. |

| Incomplete Bridging (Free Thiols) | Reagent hydrolysis or oxidation. | Use fresh TCEP. Ensure Diiodo reagent is fresh and stored in dark/dry conditions. |

References

-

Shaunak, S., et al. (2006). "Site-specific PEGylation of native disulfide bonds in therapeutic proteins." Nature Chemical Biology, 2(6), 312-313.

- Foundational text on disulfide bridging concepts.

-

Brocchini, S., et al. (2008). "Disulfide bridge based PEGylation of proteins." Advanced Drug Delivery Reviews, 60(1), 3-12.

- Comprehensive review of bis-alkylation str

-

Balan, S., et al. (2007). "Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge." Bioconjugate Chemistry, 18(1), 61-76.

- Detailed chemistry on the 3-carbon bridge form

-

Schumacher, F. F., et al. (2011). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132-136.

- Comparison of bridging technologies.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature and Time for PEGylation

An authoritative guide for researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for PEGylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them. This guide is structured in a question-and-answer format to directly address the challenges you may face when optimizing the critical parameters of reaction temperature and time.

Frequently Asked Questions (FAQs): The Fundamentals

Q1: Why are temperature and time considered critical parameters in PEGylation?

Temperature and time are the primary levers controlling the kinetics and outcome of your PEGylation reaction.[1] Their interplay dictates the reaction rate, the extent of PEGylation, and the prevalence of undesirable side reactions.[2]

-

Reaction Rate: Generally, increasing the temperature accelerates the rate of the covalent bond formation between the PEG reagent and the target functional group on the protein.[1]

-

Side Reactions: Temperature also accelerates competing reactions. For N-hydroxysuccinimide (NHS) esters, the most significant side reaction is hydrolysis, where the ester is inactivated by water.[2] At excessively high temperatures, proteins can denature or aggregate, reducing the yield of the desired product.[1][3]

-

Reaction Time: The duration of the reaction determines the extent of completion. Insufficient time leads to low yield, while excessive time can increase the formation of multi-PEGylated species and byproducts, especially if the PEG reagent is in high molar excess.[1][4]

Optimizing these two parameters is a balancing act to maximize the yield of the desired conjugate while minimizing protein degradation and reagent hydrolysis.

Q2: How does temperature specifically affect the stability of common PEG reagents?

The stability of your activated PEG reagent is highly temperature-dependent, particularly in aqueous buffers.

-

NHS-Esters: These are highly susceptible to hydrolysis, which increases significantly with both pH and temperature.[2][5] At room temperature (20-25°C) and a pH of 8.5, the half-life of an NHS ester can be as short as 10 minutes.[2] Lowering the temperature to 4°C drastically reduces the rate of hydrolysis, extending the reagent's half-life to several hours and providing a wider window for the desired conjugation to occur.[2]

-

Maleimides: While the thiol-maleimide reaction itself is rapid, the maleimide group can also undergo hydrolysis at higher pH values, opening the ring to form an unreactive maleamic acid. The primary concern for thiol-maleimide reactions, however, is often the stability of the thiol group on the protein, which can oxidize at higher temperatures to form disulfide-linked dimers.[6][7]

-

Aldehydes: Aldehyde-mediated PEGylation (reductive amination) is generally more stable against simple hydrolysis compared to NHS esters. However, the overall reaction kinetics and selectivity can still be temperature-dependent. For some proteins, a reduced reaction temperature can improve selectivity for the desired product.[1][8]

This interplay is visualized in the diagram below, showing that the optimal temperature is a compromise between achieving a practical reaction rate and minimizing competing side reactions.

Caption: Interdependence of temperature and reaction outcomes.

Troubleshooting Guides

Issue 1: My PEGylation yield is very low or non-existent.

This is the most common issue faced by researchers. A systematic check of temperature and time, in conjunction with other parameters, is crucial.

Q: I ran my NHS-ester reaction at room temperature for 1 hour and see very little product. What went wrong?

A: The most likely cause is the rapid hydrolysis of your NHS-ester PEG reagent.[2] At room temperature and neutral-to-alkaline pH, a significant portion of your reagent may have been inactivated before it could react with the protein.

Solutions & Causality:

-

Lower the Temperature: Perform the reaction at 4°C (on ice). This dramatically slows the rate of hydrolysis, giving the PEG reagent more time to react with the protein's primary amines.[2]

-

Increase the Reaction Time: Because lowering the temperature slows all reactions, you must compensate by increasing the incubation time. A reaction that takes 1-2 hours at room temperature may require 4 hours to overnight incubation at 4°C.[2][9]

-

Verify Other Parameters: Low yield is often multi-factorial. Ensure your buffer does not contain competing primary amines (like Tris) and that the pH is optimal (typically 7.0-8.5 for NHS esters).[10]

Q: My thiol-maleimide reaction yield is poor, and I see protein dimers on my gel. How can I fix this?

A: The presence of dimers strongly suggests that the free thiol groups on your protein are oxidizing to form intermolecular disulfide bonds, a process that can be accelerated by temperature and the presence of oxygen.[6][7]

Solutions & Causality:

-

Exclude Oxygen: Degas your buffers before use and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[6]

-

Control Temperature: While thiol-maleimide reactions are often run at room temperature for 2-4 hours, if you observe degradation or dimerization, moving the reaction to 4°C for a longer duration (e.g., overnight) can improve the outcome.[7][9]

-

Add a Chelating Agent: Traces of metal ions can catalyze thiol oxidation. Including a small amount of EDTA (e.g., 1-2 mM) in your reaction buffer can chelate these ions and protect the thiol groups.[11]

Issue 2: My analysis shows multiple PEGylated species (e.g., mono-, di-, multi-PEGylated), but I want a homogenous mono-PEGylated product.

Achieving a homogenous product is key to a successful therapeutic. Polydispersity often results from reaction conditions that are too harsh or run for too long.

Q: How can I use temperature and time to favor mono-PEGylation over multi-PEGylation?

A: To favor mono-PEGylation, you need to stop the reaction when the concentration of the mono-PEGylated species is at its maximum, before significant amounts of di- and multi-PEGylated products have formed.

Solutions & Causality:

-

Perform a Time-Course Experiment: This is the most critical step. Set up a single, larger reaction and withdraw aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h). Immediately quench each aliquot and analyze it by a suitable method like SDS-PAGE or SEC-HPLC.[1][12] This will reveal the optimal time to stop the reaction to maximize your desired product.

-

Reduce the Reaction Temperature: Lowering the temperature slows the overall reaction rate, effectively stretching out the timeline. This provides a wider, more forgiving window to quench the reaction at the optimal point for mono-PEGylation.[8] Selectivity can often be optimized by choosing a shorter reaction time and a reduced reaction temperature.[8]

-

Optimize Molar Ratio Concurrently: While adjusting time and temperature, also consider reducing the molar excess of the PEG reagent. A high excess drives the reaction towards multi-PEGylation.[4] Systematically lowering the ratio in concert with optimizing time and temperature is key to achieving high mono-PEGylation yields.

Caption: A systematic workflow for troubleshooting low PEGylation yield.

Data & Protocols

Table 1: General Starting Conditions for Common PEGylation Chemistries

This table provides empirically derived starting points for your optimization experiments. The optimal conditions for your specific protein must be determined experimentally.[13]

| PEGylation Chemistry | Target Group | Typical pH Range | Recommended Starting Temperature | Typical Reaction Time | Key Considerations |

| NHS-Ester | Primary Amines (Lys, N-terminus) | 7.0 - 8.5[10] | 4°C (on ice) | 4 - 24 hours | Balances amine reactivity with NHS-ester hydrolysis.[2] Avoid amine-containing buffers (e.g., Tris).[10] |

| Maleimide | Thiols (Cysteine) | 6.5 - 7.5[10] | Room Temp (20-25°C) or 4°C | 2 - 4 hours (RT) or Overnight (4°C)[9] | Reaction is highly specific. Lower pH increases stability but slows the reaction.[14] Exclude O₂ to prevent disulfide bonds.[6] |

| Aldehyde (Reductive Amination) | Primary Amines (N-terminus favored at lower pH) | 5.0 - 7.0[15] | Room Temp (20-25°C) | 2 - 24 hours | Requires a reducing agent (e.g., NaCNBH₃). Lower pH can increase N-terminal selectivity.[16] |

Experimental Protocol: Optimizing Temperature and Time via a Matrix Experiment

Objective: To empirically determine the optimal reaction time and temperature for achieving the highest yield of the desired mono-PEGylated conjugate for a specific protein and PEG reagent.

Materials:

-

Protein stock solution in a reaction-compatible buffer (e.g., PBS, pH 7.4).

-

Activated PEG reagent (e.g., mPEG-NHS), freshly prepared in a suitable solvent (e.g., DMSO).

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

Quenching Solution (e.g., 1M Tris-HCl or Glycine, pH 8.0).

-

Ice bucket and water bath/incubator set to room temperature (25°C).

Methodology:

-

Reaction Setup:

-

Prepare two master mixes of the protein in the reaction buffer, sufficient for all time points. One will be for the 4°C reaction, the other for the 25°C reaction.

-

Equilibrate one master mix on ice and the other at 25°C for 15 minutes.

-

Calculate the volume of PEG reagent needed for the entire experiment based on your desired molar ratio (e.g., 10:1 PEG:protein).

-

-

Initiate the Reaction:

-

At time T=0, add the calculated amount of PEG reagent to each master mix. Mix gently but thoroughly by pipetting.

-

Immediately return the 4°C reaction mix to the ice bucket and leave the 25°C mix at room temperature.

-

-

Time-Course Sampling:

-

At each designated time point (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an equal volume aliquot (e.g., 20 µL) from both the 4°C and 25°C reactions.

-

Immediately add the aliquot to a tube containing a molar excess of quenching solution (e.g., 2 µL of 1M Tris-HCl) to stop the reaction. Mix well.

-

Label each tube clearly with the temperature and time point.

-

-

Analysis:

-

Prepare all quenched samples for analysis. For SDS-PAGE, mix with loading buffer and heat as required. For HPLC, dilute as necessary in the mobile phase.

-

Run all samples, including an unreacted protein control (T=0), on the same SDS-PAGE gel or in the same HPLC sequence for accurate comparison.[18]

-

SDS-PAGE: Visualize the gel. The PEGylated protein will migrate slower (appear at a higher molecular weight) than the unreacted protein. Use densitometry to quantify the percentage of unreacted, mono-PEGylated, and multi-PEGylated protein at each time point for both temperatures.

-

SEC-HPLC: Integrate the peak areas corresponding to the unreacted protein and the different PEGylated species. The PEGylated species will elute earlier than the native protein.[19]

-

-

Data Interpretation:

-

Plot the percentage of mono-PEGylated product versus time for both temperatures.

-

Identify the condition (temperature and time) that yields the highest percentage of the mono-PEGylated product with the lowest amount of unreacted protein and multi-PEGylated byproducts. This is your optimal condition.

-

This systematic approach provides a robust, self-validating method to optimize two of the most critical parameters in your PEGylation workflow, ensuring reproducibility and maximizing the yield of your desired product.

References

-

D'Souza, A. A., & De la Torre, L. G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Chen, Y., et al. (2013). Method for Characterization of PEGylated Bioproducts in Biological Matrixes. Analytical Chemistry. Available at: [Link]

-

Hutanu, D., & Darie, C. C. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry. Modern Chemistry & Applications. Available at: [Link]

-

Moosmann, A., et al. (2011). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. Available at: [Link]

-

Mohammadi, M., et al. (2010). Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology. SciSpace. Available at: [Link]

-

Kumar, S. S., & Kumar, M. N. (2011). Continuous flow microreactor for protein PEGylation. PMC - NIH. Available at: [Link]

-

Fee, C. J., & Van Alstine, J. M. (2013). Optimization of Random PEGylation Reactions by Means of High Throughput Screening. Biotechnology and Bioengineering. Available at: [Link]

-

Bouhaouala-Zahar, B., et al. (2018). Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein. PubMed. Available at: [Link]

-

ResearchGate. (2014). Stability of NHS esters of mPEG5k under accelerated conditions. Available at: [Link]

-

McKinnon, D. D., et al. (2016). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. PMC - NIH. Available at: [Link]

-

Morar, A. S. (2005). Protein PEGylation: A Structural Approach. BioPharm International. Available at: [Link]

-

ResearchGate. (2016). What is the effect of Maleimide surface coverage on thiol conjugation efficiency?. Available at: [Link]

-

JenKem Technology. (2021). Activated PEGs for Thiol PEGylation. Available at: [Link]

-

ResearchGate. (2011). Monitoring the PEGylation reaction by SDS-PAGE. Available at: [Link]

-

Lund University Publications. (2013). Optimization of a PEGylation process. Available at: [Link]

-

Li, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). PMC - NIH. Available at: [Link]

-

Moosmann, A., et al. (2011). Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment. PubMed. Available at: [Link]

-

IDOSI Publications. (2013). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Available at: [Link]

-

González-Valdez, J., et al. (2018). Protein PEGylation for the design of biobetters: from reaction to purification processes. Brazilian Journal of Chemical Engineering. Available at: [Link]

-

Francis, G. E., & Roberts, M. J. (2004). Making Site-specific PEGylation Work. BioPharm International. Available at: [Link]

-

ResearchGate. (2016). Which temperature is the best for EDC/NHS reaction?. Available at: [Link]

-

Jevsevar, S., et al. (2010). Protein PEGylation: An overview of chemistry and process considerations. European Pharmaceutical Review. Available at: [Link]

-

ResearchGate. (2025). PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydrolysis inhibition and solvent effect. Available at: [Link]

-

Ancia, A., et al. (2022). Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1‐antitrypsin. ORBi. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. broadpharm.com [broadpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aldehyde PEGylation kinetics: a standard protein versus a pharmaceutically relevant single chain variable fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

- 19. lup.lub.lu.se [lup.lub.lu.se]

Troubleshooting incomplete conversion of diiodo PEG linker

Subject: Technical Guide: Troubleshooting Incomplete Conversion of Diiodo-PEG Linkers

Executive Summary

In the synthesis of bifunctional linkers for PROTACs, ADCs, and multivalent scaffolds, Diiodo-PEG (

However, "incomplete conversion" is a frequent bottleneck, manifesting in two distinct ways:

-

Synthesis Failure: Incomplete iodination of the PEG-diol starting material (yielding Mono-iodo/Mono-hydroxyl species).

-

Utilization Failure: Incomplete nucleophilic substitution of the diiodo linker into the final product (e.g., Diazide, Diamine, or Thioether), yielding mono-substituted impurities.

This guide provides a diagnostic framework to distinguish these issues and actionable protocols to resolve them.

Module 1: Diagnostic Framework (Is it truly incomplete?)

Before altering reaction conditions, you must confirm the species present. PEG backbones generate a massive signal at

Critical Diagnostic:

| Functional Group | Structure | Chemical Shift ( | Multiplicity | Diagnostic Note |

| Iodide (Reactant) | 3.25 | Triplet | Distinct upfield signal. If this persists, conversion is incomplete. | |

| Azide (Product) | 3.38 | Triplet | Often overlaps with the PEG backbone shoulder. | |

| Hydroxyl (Impurity) | 3.70 - 3.75 | Triplet | Downfield of backbone. Indicates hydrolysis or bad starting material. | |

| Vinyl Ether (Side Product) | 6.50 (d), 4.18 (dd) | Doublets | CRITICAL: Indicates elimination (E2). Reaction is too basic or too hot. |

Visual Troubleshooting Logic

Figure 1: Decision tree for diagnosing incomplete conversion based on NMR signatures.

Module 2: Troubleshooting Specific Failure Modes

Scenario A: The "Stalled" Reaction (Kinetic Issues)

Symptom: NMR shows unreacted

Root Causes & Solutions:

-

Solvent Shell Effect:

-

Problem: In protic solvents (MeOH,

) or low-polarity solvents (THF), the nucleophile is "caged" by solvation, reducing its energy. -

Solution: Switch to Dipolar Aprotic Solvents (DMF, DMSO, or NMP). These solvate the cation (

, -

Protocol Adjustment: Perform reaction in dry DMF at 0.1 M to 0.2 M concentration.

-

-

Stoichiometry:

-

Problem: Using 2.0 equivalents of nucleophile for a bifunctional linker is statistically guaranteed to leave mono-substituted impurities.

-

Solution: Use excess nucleophile (minimum 3.0 - 5.0 equivalents relative to the diiodo-PEG).

-

-

Finkelstein Catalysis (The "Kick"):

-

If reacting with a nucleophile weaker than Iodide (e.g., certain amines or carboxylates), the reaction reaches equilibrium.

-

Solution: Add a catalytic amount of Tetrabutylammonium iodide (TBAI) . While Iodide is the leaving group, soluble Iodide sources can keep the equilibrium active and help solubilize the transition state in organic media.

-

Scenario B: The "Elimination" Trap (Side Reactions)

Symptom: Appearance of vinyl protons (

Root Causes & Solutions:

-

Basicity vs. Nucleophilicity:

-

Problem: Using strong bases (NaH, NaOH, KOtBu) or bulky bases (TEA, DIPEA) promotes elimination, especially upon heating.

-

Solution: Use non-nucleophilic, weak bases .

-

Recommended:

or -

Alternative: If generating an alkoxide nucleophile, ensure the counter-ion is tightly bound or use lower temperatures.

-

-

-

Temperature Control:

-

Problem: Elimination has a higher activation energy than substitution. Heating a stalled reaction often triggers elimination rather than conversion.

-